Viscofas

Description

Historical Trajectories and Early Investigations of PVM/MA Copolymer Synthesis

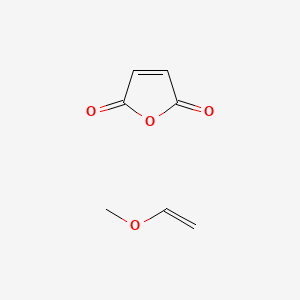

Early investigations into the synthesis of PVM/MA copolymer focused on the copolymerization of methyl vinyl ether and maleic anhydride (B1165640). Methyl vinyl ether, the simplest enol ether, is prone to polymerization, typically initiated with Lewis acids such as boron trifluoride. wikipedia.org Maleic anhydride is a cyclic anhydride with a double bond and two carboxyl groups. tiiips.com The copolymerization of these two distinct monomers in an alternating fashion was a key development, leading to a polymer with a regular structural repeat unit. While specific historical details of the very first synthesis are not extensively detailed in the provided search results, the foundation lies in the understanding of the polymerization behavior of the individual monomers and the conditions favoring alternating copolymerization.

Evolution of Research Paradigms for PVM/MA Copolymer in Polymer Science

The research paradigms for PVM/MA copolymer have evolved significantly over time, moving from fundamental synthesis and characterization to exploring its functionalization and application in increasingly complex systems. Initially, research likely focused on understanding the copolymerization mechanism, controlling molecular weight, and characterizing basic physical properties. As polymer science advanced, the focus shifted towards modifying the copolymer through reactions involving the anhydride or hydrolyzed carboxylic acid groups. This functionalization allows for tailoring the polymer's properties, such as solubility, reactivity, and interaction with other materials. The ability of PVM/MA copolymer to react with alcohols, amines, and epoxides to form derivatives or cross-linked polymers has opened up avenues for creating new materials with specific functionalities. alfa-chemistry.com The readily derivatized nature of the copolymer and its ability to form iodine complexes have also been subjects of research. alfa-chemistry.com

Nomenclature and Key Synonyms of PVM/MA Copolymer in Scientific Literature (e.g., "Viscofas", Gantrez)

Poly(methyl vinyl ether-alt-maleic anhydride) is known by several names and synonyms in scientific literature and commercial contexts. The most common academic designation is Poly(methyl vinyl ether-alt-maleic anhydride) or its abbreviated form, PVM/MA copolymer. tiiips.comtiiips.com

Key synonyms include:

this compound tiiips.comtiiips.comnih.govechemi.com

Gantrez tiiips.comtiiips.comnih.govechemi.com

Maleic anhydride-methoxyethylene copolymer tiiips.comtiiips.comechemi.comtianfuchem.com

Maleic anhydride polymer with methyl vinyl ether tiiips.comtiiips.comechemi.comtianfuchem.com

Maleic anhydride-methyl vinyl ether copolymer tiiips.comtiiips.comechemi.comtianfuchem.com

Maleic copolymer tiiips.comalfa-chemistry.comtiiips.com

Maleated polymer tiiips.comalfa-chemistry.comtiiips.com

Maleated copolymer tiiips.comalfa-chemistry.comtiiips.com

2,5-Furandione, polymer with methoxyethene tiiips.comtiiips.comtianfuchem.com

Methyl vinyl ether-maleic anhydride copolymer nih.govechemi.comtianfuchem.com

These synonyms reflect variations in naming conventions based on the constituent monomers and the copolymer structure. The commercial names "this compound" and "Gantrez" are widely recognized in various applications. tiiips.comtiiips.comnih.govechemi.com

Current Landscape and Significance of PVM/MA Copolymer in Advanced Materials Research

The current landscape of PVM/MA copolymer research is heavily focused on its application in advanced materials. Its versatile properties, including film-forming ability, dispersant, emulsifier, thickener, binder, flocculant, and complexing agent characteristics, make it valuable in diverse areas. alfa-chemistry.comechemi.com

Recent research highlights the significance of PVM/MA copolymer in:

Drug Delivery Systems: PVM/MA copolymer is explored for the preparation of bioadhesive nanoparticles and nanocapsules for drug delivery, particularly for oral administration, due to its biocompatibility and biodegradability. tiiips.commdpi.comnih.govresearchgate.net The hydrolysis of anhydride bonds in PVM/MA can generate carboxylic groups that promote hydrogen bonding with mucosal components, enhancing bioadhesion. nih.gov

Biomaterials and Tissue Engineering: It has been proposed as a material for cell encapsulation and as a scaffold for tissue engineering. researchgate.netmdpi.comtandfonline.com Studies have shown its potential to form more resilient capsule shells for cell encapsulation compared to standard materials like alginate. researchgate.nettandfonline.com

Dental Materials: PVM/MA copolymer is used in dental adhesives and has shown potential in reducing tooth hypersensitivity and inhibiting biofilm formation when incorporated into materials like polymethyl methacrylate (B99206) (PMMA) for dental prostheses and orthodontic appliances. tiiips.commdpi.com Research indicates that adding PVM/MA copolymer can enhance antibacterial effects without significantly diminishing physical properties like hardness and flexural strength at certain concentrations. mdpi.com

Electrolyte Additives: PVM/MA copolymer has been investigated as an ecofriendly electrolyte additive for stabilizing the interface of high-voltage lithium-rich oxides in batteries, improving capacity retention and suppressing voltage decay and resistance increase during cycling. researchgate.net Its hygroscopic property can decrease water and HF content in the electrolyte, and its adhesive ability helps form a stable cathode electrolyte interphase. researchgate.net

Membrane Technology: It is used as a sustainable additive in the design of novel polymeric hybrid membranes for filtration applications, such as the removal of toxic substances from water. researchgate.net

Hydrogels: PVM/MA copolymer is a component in the synthesis of thermosensitive bioadhesive hydrogels for controlled drug release. mdpi.com It is also used in the creation of metallo-supramolecular polymer hydrogels with potential antibacterial activity and application as burn wound dressings. rsc.org

The ongoing research demonstrates the adaptability and broad utility of PVM/MA copolymer in developing advanced materials with tailored properties for specific applications. Innovations in polymer chemistry continue to lead to new formulations and applications for this versatile copolymer. dataintelo.com

Here is a table summarizing some research findings related to PVM/MA copolymer in PMMA for dental applications:

| PVM/MA Copolymer Concentration in PMMA | Vickers Hardness (n=12) | Water Sorption (µg/mm³) | Water Solubility (µg/mm³) |

| 0% (Control) | - | - | - |

| 5% | 11.67 | No significant difference | No significant difference |

| 10% | - | No significant difference | No significant difference |

| 15% | - | Significant difference | Significant difference |

| 20% | - | Significant difference | Significant difference |

| 25% | 8.07 | 160.92 | 188.51 |

Note: Data extracted from research on PVM/MA copolymer-incorporated PMMA. mdpi.com

| Property Name | Property Value (Poly(methyl vinyl ether-alt-maleic anhydride)) | Reference |

| Molecular Weight | 156.14 g/mol (monomer unit) | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

Note: Computed properties for the repeating unit (furan-2,5-dione;methoxyethene).

Structure

2D Structure

Properties

IUPAC Name |

furan-2,5-dione;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBDXRPQPOWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7 | |

| Record name | Maleic anhydride-methyl vinyl ether copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-methyl vinyl ether alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52229-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50942587 | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9011-16-9, 204184-96-3 | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Polymerization Mechanisms of Poly Methyl Vinyl Ether Alt Maleic Anhydride

Fundamental Principles of Alternating Copolymerization in PVM/MA Systems

Alternating copolymerization is a specific type of copolymerization where the two monomers arrange themselves in a strictly alternating sequence along the polymer chain. In the case of PVM/MA, this means that a methyl vinyl ether unit is consistently followed by a maleic anhydride (B1165640) unit, and vice versa. This alternating structure arises due to the significant difference in reactivity ratios between the two monomers. Maleic anhydride is an electron-poor monomer, while methyl vinyl ether is an electron-rich monomer. This difference promotes a strong charge-transfer complex formation between the monomers, which is believed to be a key factor driving the alternating addition during polymerization.

Methodologies for PVM/MA Copolymer Synthesis in Laboratory and Scaled Research Settings

PVM/MA copolymers can be synthesized using various polymerization techniques, broadly categorized into free radical and controlled polymerization approaches.

Free Radical Polymerization Approaches

Free radical polymerization is a common method for synthesizing PVM/MA copolymers. This technique typically involves the use of radical initiators to start the polymerization chain reaction. The monomers are reacted in a suitable solvent, and the resulting polymer often precipitates out of the solution as it forms, a process known as precipitation polymerization google.com. Organic peroxide compounds are frequently used as initiators in this process google.com. Precise control of temperature and pH is often required in free-radical polymerization processes to achieve consistent molecular weights pmarketresearch.com.

Controlled Polymerization Techniques for PVM/MA Copolymer

Controlled polymerization techniques, also known as living radical polymerization (LRP) or controlled radical polymerization (CRP), offer greater control over polymer characteristics such as molecular weight, molecular weight distribution (polydispersity), and architecture sigmaaldrich.com. While conventional free radical polymerization can lead to a broad range of molecular weights, controlled techniques aim for more precise control sigmaaldrich.commdpi.com. Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition/Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) are prominent examples of CRP methods sigmaaldrich.com. These techniques can be utilized with a broad range of vinyl monomers, and while the search results specifically mention their application to other polymers like polystyrene and methyl methacrylate (B99206), the principles can be applied to the synthesis of PVM/MA to achieve better control over its properties sigmaaldrich.commdpi.comacs.org. Light-controlled radical polymerization is another emerging strategy that allows for controlled polymer synthesis acs.org.

Influence of Reaction Parameters on Copolymer Architecture and Yield

Several reaction parameters can significantly influence the architecture and yield of PVM/MA copolymers. These include the monomer feed ratio, initiator concentration, reaction temperature, solvent choice, and reaction time tandfonline.comrsc.org.

Monomer Feed Ratio: While PVM/MA is known for its strictly alternating structure, the ratio of monomers in the initial feed can still impact the polymerization rate and potentially the molecular weight. Using an excess of methyl vinyl ether relative to maleic anhydride has been explored in some synthesis methods google.com.

Initiator Concentration: The concentration of the polymerization initiator plays a crucial role in determining the molecular weight of the resulting polymer in radical polymerization. Generally, a lower initiator concentration tends to yield higher molecular weight polymers, although this can also decrease the polymerization rate mdpi.com.

Reaction Temperature: Temperature affects the rate of polymerization and the decomposition rate of the initiator. The polymerization of maleic anhydride with methyl vinyl ether can be accomplished between 20°C and 100°C, with preferred ranges often between 40°C and 80°C google.com. Precise temperature control is important for achieving consistent results pmarketresearch.com.

Reaction Time: Reaction time directly relates to monomer conversion and polymer yield. Longer reaction times generally lead to higher conversion, assuming sufficient monomer and initiator are present.

Detailed research findings highlight the impact of these parameters. For instance, in the preparation of PVM/MA nanoparticles using solution-enhanced dispersion by supercritical CO2 (SEDS), the concentration of PVM/MA in the initial solution was found to have the most significant effect on particle size, with lower concentrations leading to smaller nanoparticles mdpi.comresearchgate.netnih.gov. The flow rate of the polymer solution also impacted particle size and morphology mdpi.comnih.gov.

Data Table: Influence of PVM/MA Concentration on Nanoparticle Size (Example from SEDS)

| PVM/MA Concentration (%) | Mean Particle Size (nm) |

| High | Larger |

| Low | Smaller |

Post-Polymerization Modification and Derivatization Strategies for PVM/MA Copolymer

The anhydride groups present in the PVM/MA copolymer backbone provide reactive sites for a variety of post-polymerization modifications and derivatizations. These modifications allow for tailoring the polymer's properties for specific applications.

A common modification is the hydrolysis of the anhydride rings to form the corresponding dicarboxylic acid (poly(methyl vinyl ether-alt-maleic acid)) ashland.comresearchgate.net. This hydrolysis can be influenced by pH mdpi.comnih.gov. The acid form is water-soluble and can complex with metal ions ashland.comresearchgate.net.

Another significant derivatization involves the reaction of the anhydride groups with alcohols or amines to form esters or amides, respectively ashland.comalfa-chemistry.com. Reaction with alcohols yields half esters, which can be commercially available with different alkyl chain lengths (e.g., ethyl, isopropyl, butyl esters) ashland.comcir-safety.orgchemicalbook.com. These ester derivatives can have different solubility properties compared to the anhydride or acid forms ashland.comcir-safety.org.

Crosslinking is another post-polymerization modification strategy that can be applied to PVM/MA copolymers, often utilizing the reactive anhydride or acid groups to form networks alfa-chemistry.com. For example, reaction with diamines or polyols can lead to crosslinked structures.

Furthermore, PVM/MA has been used as a base polymer for grafting reactions. For instance, comb-like polymers have been synthesized by the esterification of PVM/MA with n-alkyl alcohols acs.org. The anhydride groups can also react with amines to attach functional moieties, a strategy explored in the modification of styrene-maleic anhydride copolymer brushes rsc.org. The ability to react with alcohols, amines, and epoxides allows for the formation of derivatives or cross-linked polymers alfa-chemistry.com.

The modification of PVM/MA has been explored for various purposes, including the synthesis of metal-polymer complexes researchgate.net and the functionalization of nanoparticles rsc.orgresearchgate.net.

| Modification Type | Reactant Examples | Resulting Functional Group(s) | Notes |

| Hydrolysis | Water | Carboxylic acid | Forms the acid form (PVM/MA acid), water-soluble ashland.comresearchgate.net. pH-responsive mdpi.comnih.gov. |

| Esterification | Alcohols (e.g., ethanol, isopropanol, butanol) | Ester and Carboxylic acid | Forms half esters, solubility depends on alkyl chain length ashland.comcir-safety.orgchemicalbook.com. |

| Amidation | Amines | Amide and Carboxylic acid | Used for attaching functional moieties rsc.org. |

| Crosslinking | Diamines, Polyols, Epoxides | Crosslinked network | Forms insoluble gels or networks alfa-chemistry.com. |

| Complexation | Metal ions (e.g., Zn(II), Cu(II), Mn(II)) | Metal complexes | Forms complexes with metal ions ashland.comresearchgate.net. |

Advanced Characterization and Functional Analysis of Pvm/ma Copolymer Systems

Spectroscopic and Chromatographic Methods for PVM/MA Copolymer Structural Elucidation

Structural elucidation and characterization of PVM/MA copolymers are crucial for understanding their properties and ensuring product quality. A variety of spectroscopic and chromatographic techniques are employed for this purpose.

Fourier transform infrared spectroscopy (FTIR) is a common spectroscopic method used to characterize PVM/MA copolymers. FTIR spectra can confirm the presence of characteristic functional groups, such as the carbonyl group in the anhydride (B1165640) or acid form of the copolymer. mdpi.comresearchgate.netresearchgate.net For instance, the stretching vibration of the carbonyl group in PVM/MA typically appears as a major peak around 1780 cm⁻¹ or 1724 cm⁻¹. mdpi.comresearchgate.net FTIR can also be used to assess whether chemical reactions, such as hydrolysis of the anhydride ring, have occurred during processing or modification. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for elucidating the detailed structure and connectivity of atoms within the PVM/MA copolymer chain. intertek.comd-nb.infoscribd.com NMR can provide information about the monomer ratio, tacticity, and end-group analysis. ¹H NMR spectra of PVM/MA in deuterium (B1214612) oxide (D₂O) show characteristic peaks corresponding to the protons in the methyl vinyl ether and maleic acid/anhydride units. ¹¹³Cd NMR has also been utilized to study the interaction of PVM/MA copolymer with enzymes, providing insights into the binding sites. nih.gov

Chromatographic methods, such as Gas Chromatography (GC), are employed to quantify residual monomers like methyl vinyl ether (MVE) and maleic anhydride (MAN) in the final polymer product. bf3r.denih.govscience.gov Residual maleic anhydride is often reported as maleic acid due to the conditions of the analytical test method. bf3r.de Gas chromatography coupled with mass spectrometry (GC-MS) is another technique used for the identification and quantification of volatile compounds and impurities in polymers. intertek.comd-nb.info

Other techniques contributing to structural characterization include elemental analysis, which determines the elemental composition of the copolymer, and mass spectrometry techniques like HPLC/MS/MS for determining molecular weight and providing fragmentation data for structural confirmation. intertek.comscribd.com Thermogravimetry-differential scanning calorimetry (TG-DSC) can be used to analyze the thermal stability of PVM/MA. mdpi.comnih.gov

Rheological Investigations of PVM/MA Copolymer Solutions and Gels

The rheological properties of PVM/MA copolymer solutions and gels are critical to their performance in various applications, influencing factors such as viscosity, flow behavior, and texture. PVM/MA copolymers are known to modify the rheology of aqueous systems, acting as thickeners and gelling agents. ashland.comtiiips.commahachem.comscribd.com The rheological behavior is significantly influenced by polymer concentration, molecular weight, pH, and the presence of other components, such as salts or solvents. ashland.commdpi.com

Viscoelastic Properties and Their Determinants

PVM/MA copolymer solutions and gels often exhibit viscoelastic properties, meaning they display characteristics of both viscous liquids and elastic solids. mdpi.com These properties are typically investigated using dynamic rheological measurements, which determine the storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated).

The viscoelastic properties of PVM/MA systems are primarily determined by the degree of polymer chain entanglement and interactions within the solution or gel network. Increasing the concentration of PVM/MA generally leads to increased chain entanglement, resulting in higher storage modulus and dynamic viscosity, and a decrease in the loss tangent (G''/G'), indicating a more elastic behavior. mdpi.com

The choice of solvent also significantly affects the viscoelastic properties. For instance, polyologels prepared with glycerol (B35011) (a triol) have shown greater elasticity and resistance to deformation compared to those prepared with diol solvents at equivalent polymer concentrations. mdpi.com This suggests that interactions between the polymer and the solvent, such as hydrogen bonding between the polymer's carbonyl groups and the solvent's hydroxyl groups, play a crucial role in determining the viscoelastic response. mdpi.com The molecular weight of the copolymer also plays a significant role in the structure-function relationship, influencing properties like viscosity control. tiiips.com

Shear-Thinning and Thixotropic Behavior Studies

PVM/MA copolymer solutions and gels commonly exhibit shear-thinning (pseudoplastic) behavior, where their viscosity decreases with increasing shear rate. ulprospector.comcowseal.com This property is advantageous in many applications, allowing for easier processing, spreading, and dispensing of formulations. ulprospector.com At rest or low shear rates, the polymer chains may form a structured network, leading to higher viscosity. Under increasing shear stress, these structures break down, and the polymer chains align in the direction of flow, resulting in reduced resistance to flow and thus lower viscosity. cowseal.com

Thixotropy is a time-dependent rheological behavior often observed in shear-thinning systems. cowseal.comuomustansiriyah.edu.iq A thixotropic fluid exhibits a decrease in viscosity under constant shear over time, and this lost consistency is recovered gradually when the shear is removed. uomustansiriyah.edu.iq Rheological studies involving controlled shear rate ramps can reveal thixotropic behavior through the presence of a hysteresis loop in the rheogram (shear stress vs. shear rate plot), where the downcurve is displaced to the left of the upcurve. uomustansiriyah.edu.iq This indicates that the material has a lower consistency at a given shear rate during the decreasing shear cycle compared to the increasing cycle. uomustansiriyah.edu.iq The degree of thixotropy is influenced by factors such as the rate of shear increase or decrease and the duration of shearing. uomustansiriyah.edu.iq

Studies on PVM/MA systems have demonstrated shear-thinning properties, allowing for strong gels that exhibit a quick break under shear. ulprospector.com This behavior is essential for applications like hair gels and toothpaste, where the product needs to flow easily upon application but recover its structure afterward to remain in place.

Interfacial Phenomena and Surface Activity of PVM/MA Copolymer

PVM/MA copolymers exhibit significant interfacial phenomena and surface activity, which are key to their functionality in various formulations, particularly in stabilizing emulsions and forming films. The amphipathic nature of PVM/MA, especially after partial hydrolysis of the anhydride groups to carboxylic acids, contributes to its surface activity. nih.gov The hydrophobic methyl vinyl ether segments and the hydrophilic maleic acid segments allow the copolymer to adsorb at interfaces between immiscible phases, such as oil and water. nih.gov

Emulsion Stabilization Mechanisms in PVM/MA Copolymer Systems

PVM/MA copolymers are effective emulsion stabilizers. cosmeticsinfo.orgtiiips.commahachem.comuni-halle.de Emulsions are thermodynamically unstable mixtures of two immiscible liquids, and stabilizers are needed to prevent separation of the phases. tiiips.comijirss.com PVM/MA copolymers can stabilize emulsions through several mechanisms, primarily by forming a protective barrier at the interface between the dispersed droplets and the continuous phase. ijirss.comnih.gov

One key mechanism involves the adsorption of the copolymer at the oil-water interface. nih.govnih.gov The hydrophobic portions of the PVM/MA chain associate with the oil phase, while the hydrophilic carboxylic acid groups (formed by hydrolysis of the anhydride) extend into the aqueous phase. nih.gov This creates a stable interfacial film that reduces interfacial tension and prevents droplet coalescence. nih.govmdpi.com

Steric stabilization is a significant mechanism for PVM/MA copolymers. ijirss.comnih.gov The hydrophilic segments of the polymer chains extending into the continuous phase create a steric barrier that prevents close contact and aggregation of the dispersed droplets. ijirss.com This repulsive force between droplets helps maintain the stability of the emulsion over time. ijirss.com The presence of charged carboxylic groups on the hydrolyzed copolymer can also contribute to electrostatic repulsion between droplets, further enhancing stability. mdpi.comnih.gov

Studies have shown that PVM/MA can effectively stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions, depending on the specific copolymer structure and formulation. ijirss.com The ability of PVM/MA to act as an emulsion stabilizer is utilized in various products, including cosmetics and personal care items. cosmeticsinfo.orgtiiips.commahachem.com

Film-Forming Properties and Mechanical Integrity of PVM/MA Copolymer Films

PVM/MA copolymers are well-known for their excellent film-forming properties. cosmeticsinfo.orgashland.comtiiips.comresearchgate.netashland.comspecialchem.com When applied as a solution or dispersion, the copolymer dries to form a thin, continuous film. ashland.comspecialchem.com This property is utilized in applications such as hair styling products, where the film provides hold and stiffness, and in skin care, where it can form a protective barrier. tiiips.comresearchgate.netspecialchem.com

The mechanical integrity of the formed film is crucial for its performance. Factors influencing film properties include the molecular weight of the polymer, the presence of plasticizers, and environmental conditions. researchgate.netresearchgate.net PVM/MA films can provide a balance of cohesion, adhesion, and stickiness. tiiips.com The vicinal dicarboxylic acid functionality in the hydrolyzed copolymer can contribute to adhesion through interactions with surfaces. ashland.com

The mechanical strength of films can be assessed by properties such as tensile load and tensile strength. Studies on spray film-forming systems containing PVM/MA copolymers have reported tensile loads and strengths, indicating the film's resistance to breaking under tension. innovareacademics.in The ability of the film to resist cracking and its water resistance are also important aspects of its mechanical integrity. innovareacademics.in While some water-resistant films can be brittle, the inclusion of plasticizers or water-soluble film-forming agents can improve flexibility. researchgate.netinnovareacademics.in

Interaction with Solvents and Swelling Behavior of PVM/MA Copolymer

The interaction of PVM/MA copolymer with solvents and its subsequent swelling behavior are critical characteristics that dictate its utility in diverse applications, including pharmaceuticals, adhesives, and personal care products. This behavior is significantly influenced by the copolymer's chemical form, particularly the state of the maleic anhydride units, which can undergo hydrolysis.

Solvent Interactions:

PVM/MA copolymer exists primarily in two forms relevant to solvent interaction: the anhydride form and the hydrolyzed free acid form. The anhydride form of PVM/MA copolymer is generally characterized by its insolubility in water. wixsite.commyskinrecipes.com However, it exhibits solubility in various organic solvents, such as tetrahydrofuran (B95107) (THF) and acetone (B3395972). wixsite.commyskinrecipes.com

Upon exposure to water, the anhydride rings in the PVM/MA copolymer undergo hydrolysis, resulting in the formation of the free acid form containing carboxylic acid groups. nih.govnih.gov This hydrolyzed form demonstrates good solubility in water and alcohols. cir-safety.orginci.guide The presence of both hydrophilic (carboxylic acid) and more hydrophobic (methyl vinyl ether and remaining anhydride) regions in partially hydrolyzed PVM/MA makes the copolymer amphipathic, which can facilitate its stabilization in aqueous environments. nih.gov

Ester derivatives of PVM/MA copolymer, such as the ethyl and butyl esters, also show solubility in a range of solvents. cir-safety.orgcir-safety.org The degree of solubility for these ester forms can be further modified through neutralization with various bases. cir-safety.orgcir-safety.org These ester forms are often supplied as solutions in ethanol. cir-safety.orgcir-safety.org

The solubility characteristics of PVM/MA copolymer and its derivatives in various solvents can be summarized as follows:

| PVM/MA Form | Solvents | Water Solubility |

| Anhydride | THF, Acetone, various organic solvents wixsite.commyskinrecipes.com | Insoluble wixsite.commyskinrecipes.com |

| Hydrolyzed (Free Acid) | Water, Alcohol cir-safety.orginci.guide | Soluble cir-safety.orginci.guide |

| Ester Derivatives | Variety of solvents (modifiable by neutralization) cir-safety.orgcir-safety.org | Varies with neutralization cir-safety.orgcir-safety.org |

Swelling Behavior:

The swelling behavior of PVM/MA copolymer, particularly in its hydrogel forms, is a complex phenomenon influenced by several factors, including the degree of crosslinking, temperature, and pH of the surrounding medium. researchgate.netmdpi.comresearchgate.net

In hydrogel systems based on PVM/MA copolymer, the extent of swelling is inversely related to the crosslink density. Hydrogels with lower crosslink densities, often achieved by using higher molecular weight crosslinkers, tend to exhibit higher swelling rates. researchgate.net Conversely, hydrogels with high crosslink densities, such as those crosslinked with low molecular weight poly(ethylene glycol) (PEG 200), show more rigid networks and consequently lower swelling rates. researchgate.net

The presence of ionizable carboxylic acid groups resulting from the hydrolysis of maleic anhydride units significantly impacts the swelling behavior, making it sensitive to pH. mdpi.com At higher pH values, these carboxylic acid groups become ionized, leading to increased electrostatic repulsion within the polymer network and a greater influx of water, resulting in higher swelling ratios. Swelling kinetics have been shown to be strongly dependent on both temperature and pH conditions. mdpi.com

Research findings indicate that swelling levels can increase with higher PVM/MA content in certain hydrogel formulations. mdpi.com This is attributed to the hydrophilic nature of the copolymer in its hydrolyzed state, which allows for greater water absorption. mdpi.com The mechanism of water diffusion into PVM/MA hydrogels has been characterized as Class-II type diffusion in some studies. researchgate.net

Detailed research involving poly(ethylene glycol)-crosslinked poly(methyl vinyl ether-co-maleic acid) hydrogels has investigated the influence of PEG molecular weight and polymer content on swelling. The percentage swelling and the average molecular weight between crosslinks (Mc) of these hydrogels were found to increase with a decrease in PVM/MA content. researchgate.net

Compound Information:

Interactions of Poly Methyl Vinyl Ether Alt Maleic Anhydride with Biological Systems

Biocompatibility Assessments of PVM/MA Copolymer in In Vitro Models

In vitro studies are fundamental in assessing the initial biological impact and potential biocompatibility of materials before in vivo evaluations. PVM/MA copolymer has been subjected to various in vitro assessments to determine its effects on cellular health and function. Generally, PVM/MA copolymer is considered to possess low toxicity researchgate.netresearchgate.net.

Cellular Viability and Proliferation Studies with PVM/MA Copolymer

Studies investigating the effect of PVM/MA copolymer on cellular viability and proliferation have shown that, in many contexts, the copolymer itself does not significantly impact cell viability. For instance, nanoparticles composed solely of PVM/MA did not significantly affect the viability of tested cells, including human lung adenocarcinoma (A549) cells nih.govresearchgate.net. However, when PVM/MA is used as a component in drug delivery systems, the effect on cell viability can be influenced by the encapsulated substance. In one study, Selol-PVM/MA nanocapsules reduced the viability of A549 cells in a concentration- and time-dependent manner, a result primarily attributed to the encapsulated Selol nih.govresearchgate.net. Free Selol demonstrated a greater reduction in non-tumor cell viability compared to the PVM/MA-shelled nanocapsules nih.govresearchgate.net.

Data from a study on Selol-PVM/MA nanocapsules (SPN) and free Selol (S) on A549 cell viability highlights the influence of the encapsulated compound:

| Treatment | Concentration (μg/mL Se) | Incubation Time (h) | Viable Cells (%) |

| Blank Nanoparticles (PVM/MA without Selol) | Equivalent concentration | 72 | > 90 (No significant effect) nih.govresearchgate.net |

| SPN | 50 | 72 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| SPN | 100 | 48 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| SPN | 150 | 48 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| SPN | 100 | 72 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| SPN | 150 | 72 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| Free Selol (S) | 50 | 72 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| Free Selol (S) | 100 | 48 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| Free Selol (S) | 150 | 48 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| Free Selol (S) | 100 | 72 | Significant reduction (p < 0.05) nih.govresearchgate.net |

| Free Selol (S) | 150 | 72 | Significant reduction (p < 0.05) nih.govresearchgate.net |

Subcellular Responses to PVM/MA Copolymer Exposure

Investigations into the subcellular responses to PVM/MA copolymer, particularly in the context of drug delivery, have revealed specific cellular mechanisms being affected. For instance, Selol-PVM/MA nanocapsules were shown to induce G2/M cell cycle arrest in A549 lung adenocarcinoma cells. This effect was corroborated by the down-regulation of genes such as CCNB1 and CDC25C, which are involved in cell cycle regulation nih.govresearchgate.net. Additionally, these nanocapsules increased the production of reactive oxygen species (ROS), leading to oxidative cellular damage and the overexpression of genes like GPX1, CYP1A1, BAX, and BCL2 nih.govresearchgate.net. These findings suggest that while the polymer may be biocompatible, its interaction with encapsulated compounds can lead to specific subcellular responses relevant to the therapeutic effect.

Biodegradation Pathways and Mechanisms of PVM/MA Copolymer in Biological Environments

PVM/MA copolymer is recognized as a biodegradable polymer researchgate.netresearchgate.netnih.gov. Its degradation in biological environments primarily occurs through hydrolysis of the anhydride (B1165640) rings, resulting in the formation of dicarboxylic acid groups nih.govrsc.org. This hydrolysis can lead to the polymer becoming more hydrophilic and can influence its interactions with the surrounding biological milieu nih.govresearchgate.net. The resulting carboxylic acid metabolites are generally considered non-toxic and can be eliminated from the body nih.govrsc.org. The rate of degradation can be influenced by factors such as the degree of cross-linking and the specific biological environment researchgate.net.

In Vitro Studies of PVM/MA Copolymer Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

PVM/MA copolymer's interaction with biological macromolecules is a key aspect of its functional properties, particularly its bioadhesiveness and its utility in drug delivery systems. The presence of anhydride rings and their hydrolyzed carboxylic acid forms allows for interactions with molecules containing amino or hydroxyl groups researchgate.netmdpi.com.

Studies have demonstrated the interaction of PVM/MA copolymer with proteins. For example, research focusing on dental applications has shown that PVM/MA copolymer can bind to type I collagen, a major protein component of dentin researchgate.net. Surface plasmon resonance (SPR) studies indicated that PVM/MA bound readily to collagen molecules in a 4 to 1 ratio researchgate.net. This interaction is believed to contribute to the copolymer's ability to occlude dentin tubules and prevent erosion researchgate.net.

The anhydride ring of maleic anhydride copolymers is susceptible to nucleophilic attacks by amino or hydroxyl groups, enabling covalent conjugation with various molecules, including therapeutic agents like beta-lactam antibiotics researchgate.netmdpi.com. This property is exploited in the development of polymer-drug conjugates aimed at improving drug stability, activity, and bioavailability mdpi.com.

While direct interactions with isolated nucleic acids are less commonly reported than protein interactions in the context of PVM/MA, the copolymer is utilized in delivery systems for nucleic acids. In such applications, PVM/MA can form polyion complex (PIC) micelles through electrostatic interactions with negatively charged nucleic acids mdpi.com. The core of these micelles consists of the polyion complex, with the neutral segments of the copolymer forming the shell mdpi.com. This highlights an indirect interaction where the polymer facilitates the complexation and delivery of nucleic acids.

In Vivo Animal Model Investigations of PVM/MA Copolymer Interactions

In vivo studies using animal models provide valuable insights into the systemic interactions, efficacy, and tissue responses to PVM/MA copolymer-based materials. These studies are essential for evaluating the performance of formulations in a complex biological environment. PVM/MA copolymer has been investigated in animal models for various applications, including drug delivery and as an adjuvant researchgate.netresearchgate.netrsc.orgacs.orgacs.org.

Animal studies have been conducted as part of safety assessments for PVM/MA copolymer and its derivatives, indicating a generally favorable profile in these contexts bf3r.decir-safety.orgresearchgate.net.

In the realm of drug delivery, PVM/MA-based nanoparticles have been explored for delivering various therapeutic agents. These studies evaluate factors such as the in vivo release kinetics of the loaded substance and the resulting therapeutic effects researchgate.netresearchgate.netrsc.orgacs.orgacs.org. For instance, PVM/MA-based nanoparticles containing ovalbumin (OVA) were used in BALB/c mice to assess their potential as vaccine adjuvants, demonstrating the ability to enhance immune responses in vivo rsc.org.

Tissue Responses and Integration in Animal Models

Investigations in animal models also provide information on how tissues respond to the presence of PVM/MA copolymer-based materials and their integration into the biological environment. Studies evaluating the efficacy of PVM/MA-based drug delivery systems often involve assessing the distribution of the material and its impact on target tissues.

For example, in studies using PVM/MA as a component of nanocarriers for photodynamic therapy in mouse tumor models, the interaction with subcutaneous tissue and tumors is implicitly examined to determine therapeutic outcomes and potential tissue reactions researchgate.net. While detailed histological data on tissue integration specifically focusing on the PVM/MA copolymer itself can be application-dependent, the use of PVM/MA in various implantable or injectable formulations necessitates an evaluation of the local tissue response, including inflammation and material clearance over time. The reported biocompatibility and biodegradability of PVM/MA suggest that it is generally well-tolerated in vivo, with its degradation products being eliminated researchgate.netresearchgate.netnih.govrsc.org. Studies on the bioadhesive properties of PVM/MA nanoparticles in vivo also touch upon their interaction and retention within biological tissues, such as mucosa, which is relevant to tissue integration at a superficial level researchgate.net.

Bioreactivity and Systemic Distribution in Animal Studies

Poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), also known by synonyms including Viscofas, has been investigated in various animal studies, primarily in the context of its use as a biomaterial and a component in drug delivery systems. These studies have provided insights into its bioreactivity and systemic distribution within living organisms.

Research indicates that PVM/MA is generally recognized as a biocompatible hydrophilic copolymer oup.commdpi.com. Studies using Sprague-Dawley rat bone marrow mesenchymal stem cell cultures have shown outstanding biocompatibility for composites incorporating PVM/MA researchgate.net. This suggests a favorable interaction profile with certain mammalian cell types.

The bioadhesive properties of PVM/MA have been a key focus in studies evaluating its potential for mucosal drug delivery. In vivo intestinal retention experiments in animals have demonstrated that nanoparticles formulated with PVM/MA exhibit a stronger bioadhesive effect and notably longer intestinal retention compared to control nanoparticles researchgate.net. This enhanced retention is attributed to the interaction of PVM/MA on the nanoparticle surface with the intestinal mucosa researchgate.net.

Studies investigating the systemic distribution of PVM/MA, particularly when used in nanoparticle formulations, have provided data on its presence in plasma and accumulation in specific tissues. For instance, oral administration of pegylated nanoparticles containing docetaxel (B913) and a copolymer of methyl vinyl ether and maleic anhydride to mice resulted in sustained and prolonged therapeutic plasma levels of docetaxel for up to 48-72 hours researchgate.net. This indicates that the PVM/MA-containing nanoparticles were absorbed and circulated systemically, maintaining detectable levels of the encapsulated substance over an extended period researchgate.net.

Furthermore, biodistribution analyses using nanocapsules with a PVM/MA shell conjugated to doxorubicin (B1662922) in murine breast adenocarcinoma models showed that these nanocapsules accumulated more intensely in tumors compared to free doxorubicin nih.gov. This finding highlights the potential for PVM/MA-based systems to target specific tissues or organs within the body, influencing their systemic distribution pattern nih.gov.

While detailed quantitative data on the distribution across a comprehensive range of organs was not consistently available across the reviewed literature snippets, the studies collectively demonstrate that PVM/MA, particularly in nanoparticle formulations, can enter the systemic circulation, exhibit prolonged presence, and show preferential accumulation in certain tissues like tumors researchgate.netnih.gov. The bioreactivity is further evidenced by its biocompatibility and bioadhesive interactions with biological tissues researchgate.netresearchgate.net.

Data on the systemic distribution from selected animal studies is summarized in the table below:

| Study Focus | Animal Model | PVM/MA Form/Application | Key Distribution/Retention Finding |

| Intestinal Absorption Enhancement | Mice | Pegylated PVM/MA nanoparticles (oral) | Sustained plasma levels of loaded drug (docetaxel) for up to 48-72 hours; enhanced intestinal retention. researchgate.net |

| Tumor Accumulation in Cancer Therapy | Murine breast adenocarcinoma model | PVM/MA shell nanocapsules with doxorubicin | Accumulated more intensely in tumors compared to free drug. nih.gov |

| Biocompatibility | Sprague-Dawley rat | PVM/MA-containing composites | Outstanding biocompatibility with bone marrow mesenchymal stem cells. researchgate.net |

These findings underscore the bioreactive nature of PVM/MA, particularly its interactions with cells and mucosal tissues, and demonstrate its capacity to influence the systemic distribution and tissue accumulation of associated substances in animal models.

Mechanistic Investigations of Pvm/ma Copolymer Functionality in Diverse Research Applications

Research into PVM/MA Copolymer as a Carrier in Advanced Material Systems

PVM/MA copolymer has been explored extensively for its potential as a carrier material in advanced systems, particularly in the development of drug delivery systems and nanoparticles nih.govuni-halle.deacs.orggoogleapis.comau.edu.sygoogle.com. Its ability to form matrices and nanostructures makes it a valuable component for encapsulating and delivering various active agents. The copolymer's properties, such as its molecular weight and the degree of hydrolysis of its anhydride (B1165640) groups, can be tailored to influence the characteristics of the resulting carrier systems.

Encapsulation Efficiency and Release Kinetics from PVM/MA Copolymer Matrices

Studies have investigated the capacity of PVM/MA copolymer-based matrices and nanostructures to encapsulate different substances, including hydrophobic drugs, proteins, and other active compounds acs.orgau.edu.sygoogle.com. The encapsulation efficiency, defined as the amount of the active agent successfully incorporated into the carrier system, is a critical parameter. For instance, research has shown high encapsulation efficiencies for hydrophobic drugs like Ketoconazole (KTZ), Triclosan (TRI), and Minoxidil (MXD) in nanoparticles based on half (C1-C4) alkyl esters of PVM/MA copolymers, with approximately 97% encapsulation efficiency reported for KTZ in such nanoparticles google.com. The presence of surfactants has also been noted to enhance protein encapsulation efficiency in PVM/MA-based nanoparticles acs.org.

The release kinetics of encapsulated substances from PVM/MA copolymer matrices are influenced by factors such as the degradation rate of the polymer, the properties of the encapsulated substance, and the surrounding environment google.comacs.orgthegoodscentscompany.com. Studies evaluating release profiles from PVM/MA-based systems have been conducted for various agents. For example, the release kinetics of peanut extract from zein (B1164903) particles decorated with a PVM/MA conjugate demonstrated release in simulated intestinal fluid (pH 6.8) but negligible release in simulated gastric fluid (pH 1.2) over a 24-hour period google.com. Investigations into butyl half-ester of PVM/MA microcapsules have also examined release kinetics thegoodscentscompany.com. These studies highlight the potential for PVM/MA-based systems to provide controlled or site-specific release of encapsulated materials.

Design and Characterization of PVM/MA Copolymer Nanostructures (e.g., Nanocapsules)

PVM/MA copolymer is frequently employed in the design and fabrication of nanostructures, particularly nanocapsules, for various applications nih.govuni-halle.deresearchgate.net. These nanostructures typically consist of a core containing the active agent surrounded by a polymer shell formed by the PVM/MA copolymer. The formation of the polymer shell is facilitated by the amphipathic nature of PVM/MA, which arises from the hydrolysis of some of its anhydride groups when exposed to water nih.gov. The resulting carboxylate groups render parts of the polymer strand hydrophilic, forming the water-exposed surface of the nanocapsule, while the more hydrophobic anhydride-containing parts are oriented towards the core nih.gov.

Characterization of PVM/MA copolymer nanostructures involves assessing their physicochemical properties to understand their behavior and stability. Common characterization techniques include dynamic light scattering (DLS) to determine hydrodynamic diameter (HD) and polydispersity index (PDI), and zeta potential measurements to evaluate the surface charge nih.gov. Microscopic techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of the nanostructures nih.gov. For instance, a study on PVM/MA-shelled Selol nanocapsules reported a monodisperse population with an HD of 344.4 ± 4.8 nm, a PDI of 0.061 ± 0.005, and a zeta potential of -29.3 mV ± 1.5 nih.gov. TEM images revealed spherical particles with an average diameter of 207.9 ± 80.9 nm and a slightly rough surface observed via SEM nih.gov.

Data from a study on PVM/MA-shelled Selol nanocapsules:

| Characteristic | Value |

| Hydrodynamic Diameter (HD) | 344.4 ± 4.8 nm |

| Polydispersity Index (PDI) | 0.061 ± 0.005 |

| Zeta Potential | -29.3 ± 1.5 mV |

| TEM Average Diameter | 207.9 ± 80.9 nm |

PVM/MA Copolymer as a Modulator of Biological Processes in In Vitro Systems

Research has explored the interactions of PVM/MA copolymer, particularly in the form of delivery systems, with biological systems in vitro. While the copolymer itself is considered biocompatible and biodegradable nih.gov, its influence on biological processes is often observed when used as a carrier for bioactive agents.

Studies on Cell Cycle Regulation in Specific Cell Lines

Investigations into the biological effects of PVM/MA copolymer-based delivery systems have included studies on cell cycle regulation in specific cell lines. For example, PVM/MA-shelled nanocapsules containing Selol were found to reduce the viability of A549 lung adenocarcinoma cells in vitro nih.govresearchgate.net. The suppressor effect of these nanocapsules was primarily linked to the induction of G2/M cell cycle arrest nih.govresearchgate.net. This was supported by the observed down-regulation of CCNB1 and CDC25C genes, which are involved in cell cycle progression nih.govresearchgate.net. This research indicates that while PVM/MA copolymer serves as the carrier, the resulting nanostructure can indirectly modulate cell cycle processes when loaded with a biologically active compound.

Investigations into Enzyme Immobilization and Activity Modulation

Based on the available search results, there is no specific information detailing the direct use of PVM/MA copolymer for enzyme immobilization or its direct modulation of enzyme activity. Research in this area may be limited or not captured within the scope of the performed searches.

Role of PVM/MA Copolymer in Surface Science and Coating Technologies Research

PVM/MA copolymer's properties make it relevant in the fields of surface science and coating technologies. Its ability to form films and its adhesive characteristics are particularly valuable. The copolymer is recognized as a suitable film former in various coating applications google.com.

In surface science, the amphipathic nature of PVM/MA copolymer, resulting from the hydrolysis of its anhydride groups, allows it to interact with interfaces and modify surface properties nih.gov. This is evident in the formation of nanocapsules where the hydrophilic carboxylate groups orient towards the aqueous phase, stabilizing the nanostructures nih.gov.

Adhesion Properties and Substrate Interactions

PVM/MA copolymer exhibits notable adhesion properties across a range of substrates, making it valuable in adhesive formulations and as an adhesion promoter in coatings cymitquimica.comzhonganindustry.compalmercruz.com. The copolymer's structure allows for interactions with surfaces, contributing to enhanced bonding cymitquimica.comzhonganindustry.com. Specifically, it has demonstrated good adhesion to materials such as skin, glass, paper, and bandages chembk.com.

In the context of dental research, PVM/MA copolymer has been investigated for its influence on the bond strength of adhesive resins to dentin. Studies have shown that the incorporation of PVM/MA copolymer can have varying effects on shear-bond strengths, depending on the specific adhesive system used researchgate.net. For instance, in one study evaluating etch-and-rinse (Adper Single Bond Plus - ASB) and self-etch adhesive systems (Clearfil SE Bond - CSE and Fluorobond II - FLB), the inclusion of PVM/MA copolymer (50 mg/ml) in CSE resulted in improved immediate bond strength to dentin compared to CSE without the copolymer (22.0 ± 1.7 MPa vs. 19.2 ± 2.3 MPa). However, after thermocycling (10,000 cycles), the CSE without copolymer showed a higher bond strength (15.1 ± 5.2 MPa) than the CSE with copolymer (11.6 ± 3.1 MPa). Conversely, for the ASB system, copolymer incorporation improved bond strength in the aged group (9.6 ± 2.1 MPa with copolymer vs. 6.4 ± 1.6 MPa without copolymer) researchgate.net.

| Adhesive System (with/without PVM/MA Copolymer) | Bond Strength (MPa) - Immediate (IM) | Bond Strength (MPa) - Thermocycled (TC) |

| Clearfil SE Bond (CSE) | 19.2 ± 2.3 | 15.1 ± 5.2 |

| CSE with PVM/MA Copolymer | 22.0 ± 1.7 | 11.6 ± 3.1 |

| Fluorobond II (FLB) | 10.9 ± 2.2 | 5.6 ± 2.7 |

| FLB with PVM/MA Copolymer | 10.3 ± 1.0 | 6.2 ± 1.8 |

| Adper Single Bond Plus (ASB) | 8.5 ± 1.2 | 6.4 ± 1.6 |

| ASB with PVM/MA Copolymer | 10.7 ± 1.1 | 9.6 ± 2.1 |

*Data adapted from research on the effect of PVM/MA copolymer on bond durability of adhesive resins researchgate.net.

The bioadhesive properties of PVM/MA copolymer are particularly relevant in applications involving mucosal tissues, such as in oral care products like denture adhesives and toothpaste chemicalbook.comresearchgate.net. The hydrolysis of the maleic anhydride units in the copolymer results in the formation of carboxylic groups, which can form hydrogen bonds with components of the oral mucosa, thereby promoting mucoadhesion nih.gov. Research on PVM/MA nanoparticles has indicated a stronger adhesive potential when the copolymer is in a nanoparticle form compared to a solubilized or expanded state mdpi.com.

Formation and Stability of Protective Films

A key functional property of PVM/MA copolymer is its ability to form continuous and protective films palmercruz.compubcompare.aitiiips.com. These films are characterized by a balance of cohesion, adhesion, and stickiness tiiips.com. The formation of films from aqueous formulations of PVM/MA copolymer has been explored for various applications researchgate.net.

The pharmaceutical sector extensively uses PVM/MA copolymer for its film-forming capabilities, particularly in tablet coatings zhonganindustry.compalmercruz.comarchivemarketresearch.com. These coatings can provide moisture protection, improve drug stability, and enable controlled release of active substances, especially in the gastrointestinal tract where the copolymer's solubility can be pH-sensitive zhonganindustry.com.

The stability and properties of films formed by PVM/MA copolymer can be influenced by the presence of plasticizers. Research has shown that the type of plasticizer is crucial for maintaining film integrity and performance over time researchgate.net. For instance, films plasticized with tripropylene (B76144) glycol methyl ether (TPME) maintained their adhesive strength and tensile properties when stored in aluminized foil researchgate.net. In contrast, films plasticized with polyhydric alcohols like glycerol (B35011) underwent esterification reactions, leading to polymer crosslinking. This crosslinking resulted in the films becoming brittle over time, with a significant loss of aqueous solubility and bioadhesion, rendering them less suitable for certain drug delivery applications researchgate.net. The swelling index of films containing glycerol was also found to be measurable after 7 days, a property not observed with films containing TPME researchgate.net.

Computational and Theoretical Modeling of Poly Methyl Vinyl Ether Alt Maleic Anhydride Behavior

Molecular Dynamics Simulations of PVM/MA Copolymer Conformation and Interactions

Molecular Dynamics (MD) simulations are a widely used computational technique to study the time-dependent behavior of molecular systems, including polymers. MD simulations can provide detailed information about polymer chain conformations, flexibility, and interactions with solvents or other molecules at the atomic or coarse-grained level acs.orgcolumbia.edubiorxiv.org.

For PVM/MA copolymers, MD simulations can be employed to explore how factors such as solvent type (e.g., water, organic solvents), pH (for the hydrolyzed acid form), temperature, and the presence of other solutes influence the copolymer's conformational ensemble. These simulations can reveal preferred chain arrangements (e.g., random coil, more extended structures), the radius of gyration, and the spatial distribution of functional groups (anhydride, carboxyl, or ester groups), which are critical for understanding macroscopic properties like solubility, viscosity, and interaction potential.

Research findings from MD simulations on similar polyelectrolytes suggest that factors like electrostatic interactions play a critical role in determining chain conformation. For instance, negatively charged polymer backbones can become stretched in water due to electrostatic repulsion researchgate.net. In the context of PVM/MA, the degree of hydrolysis of the anhydride (B1165640) rings to form maleic acid units introduces negative charges, and MD simulations can quantify the effect of this charge density and counterion presence on chain expansion and flexibility.

Data from MD simulations can be analyzed to extract various properties, including:

End-to-End Distance: The distance between the two ends of a polymer chain, providing insight into its extension.

Radial Distribution Functions: Describing the spatial correlation between different atoms or groups, useful for understanding solvent-polymer or polymer-polymer interactions.

Mean Square Displacement: Characterizing the mobility of polymer segments or the entire chain.

Table 1 provides hypothetical data illustrating how MD simulations might show the influence of pH on the radius of gyration of hydrolyzed PVM/MA copolymer in aqueous solution.

Table 1: Hypothetical Effect of pH on Hydrolyzed PVM/MA Copolymer Radius of Gyration (Rg) from MD Simulations

| pH | Average Radius of Gyration (Rg) (nm) |

| 2.0 | 5.5 |

| 4.0 | 7.2 |

| 6.0 | 9.8 |

| 8.0 | 12.1 |

Note: This table presents hypothetical data for illustrative purposes only. Actual values would depend on the specific copolymer molecular weight, concentration, and simulation parameters.

In Silico Prediction of PVM/MA Copolymer Interactions with Biological Substrates

In silico methods, including molecular docking, molecular dynamics, and quantitative structure-activity/property relationship (QSAR/QSPR) modeling, can be used to predict the interactions of PVM/MA copolymers with biological substrates. This is particularly relevant for applications where PVM/MA is used in contact with biological tissues or molecules, such as in drug delivery systems or biomedical devices researchgate.netmdpi.comresearchgate.net.

PVM/MA copolymers, especially in their hydrolyzed form, possess carboxylic acid groups that can interact with biological molecules through electrostatic interactions, hydrogen bonding, and hydrophobic associations. In silico approaches can help to:

Predict Binding Affinity: Molecular docking can estimate the binding strength and preferred binding sites of PVM/MA segments or chains with specific biological molecules like proteins, lipids, or mucin researchgate.net.

Simulate Interfacial Behavior: MD simulations can model the behavior of PVM/MA at biological interfaces, such as cell membranes or mucosal layers, to understand adsorption, spreading, and penetration phenomena.

Develop Predictive Models: QSAR/QSPR models can correlate structural features of PVM/MA (e.g., molecular weight, degree of hydrolysis, presence of grafted side chains) with their biological interaction properties (e.g., mucoadhesion strength, cell uptake efficiency) pensoft.net.

For example, predicting mucoadhesion, a key property for drug delivery to mucosal tissues, can involve simulating the interactions between PVM/MA chains and mucin glycoproteins researchgate.net. MD simulations can provide insights into the types and strengths of interactions (e.g., hydrogen bonds between carboxyl groups and mucin hydroxyl groups, electrostatic interactions with charged residues) that contribute to adhesive strength.

Research has explored the mucoadhesive properties of PVM/MA, and in silico models can complement experimental rheological measurements used to assess the interaction with mucin researchgate.net.

Table 2 provides hypothetical data illustrating predicted interaction energies between a PVM/MA segment and different amino acid residues found in biological substrates, as determined by in silico methods.

Table 2: Hypothetical Predicted Interaction Energies (kJ/mol) Between a PVM/MA Segment and Amino Acid Residues

| Amino Acid Residue | Interaction Type (Primary) | Predicted Interaction Energy (kJ/mol) |

| Lysine | Electrostatic | -55.2 |

| Arginine | Electrostatic | -50.1 |

| Serine | Hydrogen Bonding | -12.5 |

| Threonine | Hydrogen Bonding | -11.8 |

| Leucine | Hydrophobic | -5.9 |

Note: This table presents hypothetical data for illustrative purposes only. Actual values would depend on the specific simulation parameters, force field, and the conformation of the PVM/MA segment and amino acid residue.

Computational Approaches for Optimizing PVM/MA Copolymer Synthesis and Functional Design

Computational methods can play a valuable role in optimizing the synthesis of PVM/MA copolymers and designing derivatives with tailored functional properties. While polymer synthesis often relies on experimental approaches, computational tools can accelerate the process and provide guidance mdpi.com.

Computational approaches relevant to PVM/MA synthesis and design include:

Reaction Modeling: Simulating the polymerization kinetics of methyl vinyl ether and maleic anhydride to understand the influence of reaction conditions (temperature, pressure, initiator type and concentration, solvent) on copolymer composition, molecular weight, and architecture (e.g., strictly alternating) tandfonline.commdpi.comnih.gov.

Quantum Mechanics (QM) Calculations: Using QM methods like Density Functional Theory (DFT) to study the reaction mechanisms and energetics of the copolymerization process or post-polymerization modifications (e.g., hydrolysis of anhydride rings, esterification) mdpi.com. This can help predict reaction feasibility and identify optimal catalysts or conditions.

Molecular Modeling for Structure-Property Relationships: Building models of PVM/MA copolymers and their derivatives with varying degrees of hydrolysis, esterification, or grafting with other molecules. These models can then be used to predict how structural changes affect properties relevant to specific applications, such as solubility, thermal stability, or interaction potential with target molecules.

Machine Learning (ML): Applying ML algorithms to experimental or computationally generated data to build predictive models that can suggest optimal synthesis parameters to achieve desired copolymer properties or to design novel PVM/MA-based materials with specific functionalities mdpi.com.

For instance, computational modeling can help in understanding how the solvent affects the alternating copolymerization of maleic anhydride and ethyl vinyl ether, a related system, and how supercritical carbon dioxide can influence molecular weights tandfonline.com. While this specific example is for a derivative, the principles can be applied to PVM/MA synthesis.

Table 3 provides hypothetical data illustrating how computational reaction modeling might predict the influence of initiator concentration on the molecular weight of PVM/MA copolymer.

Table 3: Hypothetical Predicted Effect of Initiator Concentration on PVM/MA Copolymer Molecular Weight from Reaction Modeling

| Initiator Concentration (mol/L) | Predicted Number-Average Molecular Weight (Mn) ( g/mol ) |

| 0.001 | 55,000 |

| 0.005 | 40,000 |

| 0.010 | 30,000 |

| 0.050 | 15,000 |

Note: This table presents hypothetical data for illustrative purposes only. Actual values would depend on the specific monomers, initiator, reaction conditions, and model parameters.

Polymer Physics Modeling of PVM/MA Copolymer Rheological Properties

Polymer physics principles and modeling are essential for understanding and predicting the rheological behavior of PVM/MA copolymers in solution or as melts. Rheology, the study of the flow and deformation of matter, is crucial for processing polymers and for their performance in applications like coatings, adhesives, and drug delivery vehicles researchgate.netmdpi.comuc.eduresearchgate.net.

Polymer physics models can describe the relationship between the molecular characteristics of PVM/MA (e.g., molecular weight, chain architecture, flexibility, inter-chain interactions) and macroscopic rheological properties such as viscosity, storage modulus (G'), and loss modulus (G'') researchgate.net.

Modeling approaches include:

Dilute Solution Theories: Models like the Zimm or Rouse models can describe the behavior of isolated PVM/MA chains in dilute solutions, relating intrinsic viscosity to molecular weight and chain conformation.

Concentrated Solution and Melt Theories: More complex models, such as reptation theory or tube models, are used to describe the dynamics and rheology of entangled polymer chains in concentrated solutions or melts. These models account for the topological constraints imposed by neighboring chains.

Constitutive Models: Phenomenological models (e.g., Cross model) or molecular-based constitutive equations can describe the relationship between stress and strain rate for PVM/MA fluids under different flow conditions (e.g., shear flow, elongational flow) researchgate.netresearchgate.netuis.no.

Mesoscale Simulations: Techniques like Dissipative Particle Dynamics (DPD) or coarse-grained MD can simulate the collective behavior of many PVM/MA chains to study phenomena like phase separation, gelation, and the formation of complex fluid structures, which directly influence rheology acs.org.

Rheological measurements on PVM/MA systems, such as oscillatory rheometry, can provide data on parameters like zero-rate viscosity, storage modulus (G'), and loss modulus (G''). These experimental findings can be compared with predictions from polymer physics models to validate the models and gain deeper insights into the underlying molecular behavior researchgate.net. For example, studies on PVM/MA and poly(vinylpyrrolidone) mixtures have used oscillatory rheometry to examine rheological properties and their relationship with mucoadhesion, observing pseudoplastic flow and rheological synergy researchgate.net.

Table 4 presents hypothetical rheological data for a PVM/MA copolymer solution at different concentrations, illustrating properties that can be modeled using polymer physics principles.

Table 4: Hypothetical Rheological Properties of a PVM/MA Copolymer Aqueous Solution

| Concentration (% w/w) | Zero-Rate Viscosity (Pa·s) | Storage Modulus (G') (Pa) at 1 Hz | Loss Modulus (G'') (Pa) at 1 Hz |

| 1.0 | 0.5 | 10 | 50 |